2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- Imidazole core: Substituted with a 4-chlorophenyl group at position 5 and a methyl group at position 1.
- Sulfanyl linkage: Connects the imidazole to an acetamide moiety.
- Molecular Weight: 494.55 g/mol (estimated based on ). CAS No.: EN300-138710 .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13(26)23-16-4-3-5-17(10-16)24-19(27)12-28-20-22-11-18(25(20)2)14-6-8-15(21)9-7-14/h3-11H,12H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQHINPPNAHLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isothiocyanate with 1-methylimidazole to form an intermediate compound. This intermediate is then reacted with 3-acetamidophenyl acetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs:
Key Observations
Heterocyclic Core: Imidazole-based compounds (target, ) exhibit planar geometries conducive to π-π stacking, whereas triazole () and pyrazolone () analogs introduce different electronic environments. Methyl substitution on imidazole (target) may reduce metabolic degradation compared to non-methylated analogs ().
Substituent Effects :
- Chlorophenyl Groups : Enhance lipophilicity and membrane permeability but may increase toxicity. The target compound’s 4-chlorophenyl group is a common pharmacophore in antimicrobial agents .
- Acetamide vs. Carbamoyl : The 3-acetamidophenyl group (target) provides dual hydrogen-bonding sites, whereas ethylcarbamoyl () introduces additional alkyl chain flexibility.
Synthetic Routes :
- The target compound’s synthesis is unreported in the evidence, but analogs like use 1,3-dipolar cycloaddition, while employs carbodiimide-mediated amide coupling.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide is a synthetic derivative featuring an imidazole ring, a chlorophenyl group, and a sulfanyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C20H20ClN3O2S
- Molecular Weight : 385.91 g/mol
- LogP : 5.1976 (indicating lipophilicity)
- Polar Surface Area : 34.025 Ų
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the imidazole ring plays a crucial role in modulating these interactions, often enhancing the compound's affinity for target proteins.
Antitumor Activity
Research has indicated that derivatives of imidazole compounds exhibit significant antitumor properties. For instance, compounds similar to the one have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 (epidermoid carcinoma) | < 10 | Induction of apoptosis via Bcl-2 inhibition |
| U251 (glioblastoma) | < 15 | Cell cycle arrest and apoptosis |
| WM793 (melanoma) | < 20 | Inhibition of angiogenesis |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and inhibition of tumor growth.
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies have shown promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the chemical structure significantly influence biological activity. Key observations include:
- The presence of the 4-chlorophenyl group enhances lipophilicity and may improve cellular uptake.
- The imidazole ring is essential for maintaining biological activity; alterations to this moiety lead to reduced effectiveness.
- Substituents on the phenyl rings can modulate both potency and selectivity against various targets.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Efficacy in Vivo : A study involving xenograft models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent.
- Synergistic Effects with Existing Drugs : Research has shown that combining this compound with standard chemotherapeutics can enhance efficacy and reduce resistance in resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
